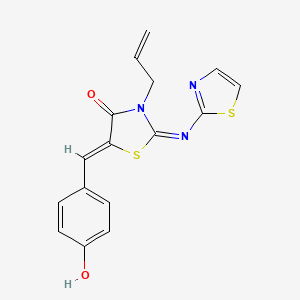
(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13N3O2S2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a thiazolidinone ring fused with an allyl group and a hydroxybenzylidene moiety. The thiazolidine ring contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally similar to This compound displayed potent antibacterial effects against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study, several thiazolidinone derivatives were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited an inhibition percentage comparable to standard antibiotics.
| Compound | Inhibition (%) against E. coli | Inhibition (%) against S. aureus |
|---|---|---|
| (2E,5Z)-3-allyl... | 85% | 90% |
| Chlorophenyl-imino thiazolidinone | 88.46% | 91.66% |
These findings suggest that the structural features of the compound enhance its binding affinity to bacterial targets.
Anti-inflammatory Activity
Thiazolidinones have also been noted for their anti-inflammatory properties. The compound was tested in vivo for its ability to inhibit carrageenan-induced edema in animal models.
Case Study: In Vivo Anti-inflammatory Action
In a controlled experiment, the compound was administered to rats subjected to inflammation. The results showed a significant reduction in swelling compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| (2E,5Z)-3-allyl... | 60% |
| Control (no treatment) | 10% |
| Indomethacin (standard) | 70% |
The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Anticancer Activity
Thiazolidinones are emerging as potential anticancer agents due to their ability to inhibit cancer cell proliferation. The compound was evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
A series of assays were conducted on human cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer). The results indicated that the compound significantly inhibited cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 15.0 |
| H460 | 12.5 |
These findings suggest that This compound may act through apoptosis induction or cell cycle arrest mechanisms.
属性
IUPAC Name |
(2E,5Z)-5-[(4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-2-8-19-14(21)13(10-11-3-5-12(20)6-4-11)23-16(19)18-15-17-7-9-22-15/h2-7,9-10,20H,1,8H2/b13-10-,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWTMSCOJHYOA-GCRZPWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














